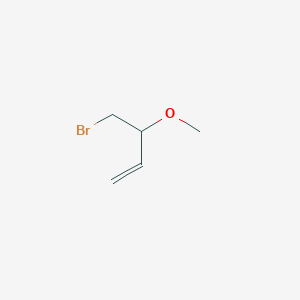
1-Bromobut-3-en-2-yl methyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromobut-3-en-2-yl methyl ether is an organic compound with the molecular formula C5H9BrO It is characterized by the presence of a bromine atom attached to a butene backbone, with a methyl ether group attached to the second carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromobut-3-en-2-yl methyl ether can be synthesized through the bromination of but-3-en-2-yl methyl ether. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or 2,2′-azobis(isobutyronitrile) in a suitable solvent like carbon tetrachloride (CCl4). The reaction is typically carried out under reflux conditions .
Industrial Production Methods: In industrial settings, the bromination process can be scaled up using continuous-flow photochemical reactors. This method enhances the efficiency and selectivity of the reaction while reducing reaction time. The use of greener solvents such as ethyl acetate or acetonitrile instead of CCl4 is also being explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromobut-3-en-2-yl methyl ether undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different substituted products.
Reduction: The carbon-carbon double bond or the bromine atom can be reduced under suitable conditions.
Oxidation: The compound can undergo oxidation to form corresponding epoxides or other oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Oxidation: Oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) or potassium permanganate (KMnO4).
Major Products:
Nucleophilic Substitution: Substituted ethers or alcohols.
Reduction: Alkanes or alkenes.
Oxidation: Epoxides or diols.
Applications De Recherche Scientifique
1-Bromobut-3-en-2-yl methyl ether has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceutical Industry: Utilized in the production of certain drugs, particularly those requiring brominated intermediates.
Research and Development: Employed in the synthesis of new molecules and materials for research purposes.
Mécanisme D'action
The mechanism of action of 1-Bromobut-3-en-2-yl methyl ether involves its reactivity as a brominated compound. The bromine atom can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. The compound’s reactivity is influenced by the presence of the electron-withdrawing bromine atom and the electron-donating methyl ether group, which affect the compound’s overall stability and reactivity .
Comparaison Avec Des Composés Similaires
1-Bromobut-2-ene: Similar in structure but with the bromine atom attached to the second carbon.
1-Bromo-3-methylbut-2-ene: Contains a methyl group on the third carbon.
1-Bromobut-3-en-2-ol: Similar structure but with a hydroxyl group instead of a methyl ether group.
Uniqueness: 1-Bromobut-3-en-2-yl methyl ether is unique due to the presence of both a bromine atom and a methyl ether group, which confer distinct reactivity patterns compared to its analogs. This combination makes it a valuable intermediate in various synthetic pathways .
Propriétés
Numéro CAS |
22427-00-5 |
|---|---|
Formule moléculaire |
C5H9BrO |
Poids moléculaire |
165.03 g/mol |
Nom IUPAC |
4-bromo-3-methoxybut-1-ene |
InChI |
InChI=1S/C5H9BrO/c1-3-5(4-6)7-2/h3,5H,1,4H2,2H3 |
Clé InChI |
YWWYRKKSGUWARJ-UHFFFAOYSA-N |
SMILES canonique |
COC(CBr)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


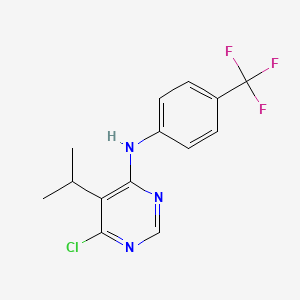
![5-(4-piperazin-1-ylphenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13889651.png)
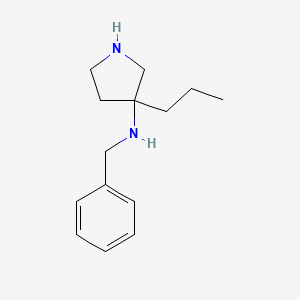
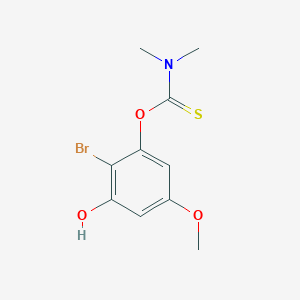
![1,1-Dimethylethyl 5-iodo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13889679.png)

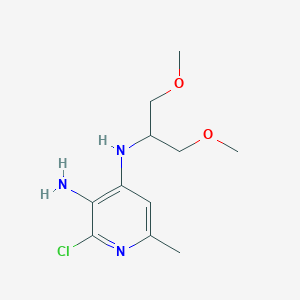
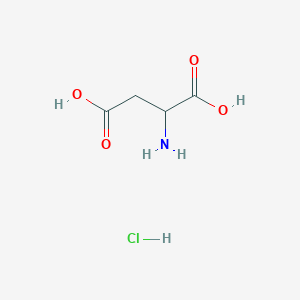
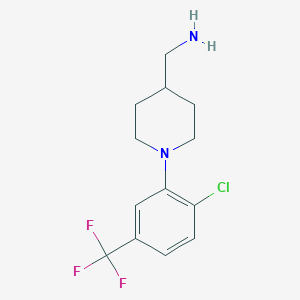


![3-(3-aminophenyl)-N-[(4-chlorophenyl)methyl]propanamide](/img/structure/B13889706.png)


